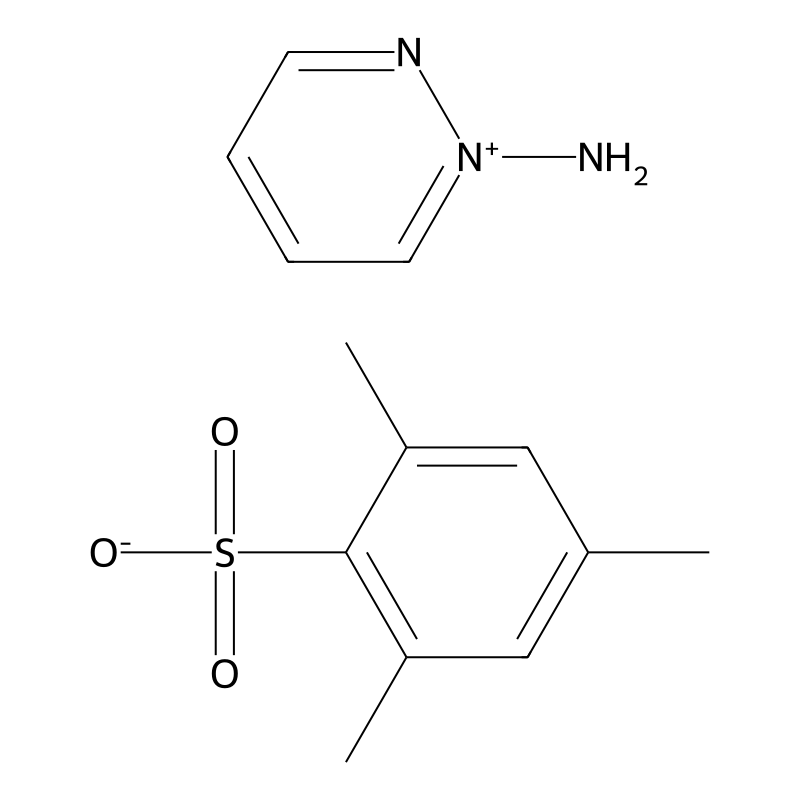

1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is a chemical compound with the molecular formula and a molecular weight of approximately 294.38 g/mol. It is characterized by its unique structure, which includes a pyridazin-1-ium core and a sulfonate group derived from 2,4,6-trimethylbenzene. This compound is known for its high purity levels, typically around 97%, and is identified by the CAS number 39996-41-3 .

The compound features a positive charge on the nitrogen atom of the pyridazine ring, making it a quaternary ammonium salt. The sulfonate group enhances its solubility in water and other polar solvents, which is beneficial for various applications in research and industry.

- Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, allowing for further functionalization.

- Deprotonation: In basic conditions, the compound can lose protons from the amino group or the sulfonate group, leading to various derivatives.

These reactions make it a versatile intermediate in organic synthesis.

The synthesis of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate can be achieved through several methods:

- Condensation Reactions: A typical method involves the condensation of 2,4,6-trimethylbenzenesulfonyl chloride with an appropriate aminopyridazine derivative.

- Quaternization: The pyridazine nitrogen can be quaternized using alkylating agents to form the final product.

- Sulfonation: The introduction of the sulfonate group can be performed using sulfur trioxide or chlorosulfonic acid on the aromatic ring.

These methods highlight the versatility in synthesizing this compound based on available starting materials.

The applications of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate are diverse:

- Chemical Synthesis: It serves as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.

- Research Tool: Its solubility properties make it useful in biochemical assays and as a reagent in various

Several compounds share structural similarities with 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate | 1029560-76-6 | Similar structure with a pyrazine core; potential different biological activity. |

| 2-Aminopyridin-3-ium 2,4-dimethylbenzenesulfonate | N/A | Different position of amino group; may exhibit different reactivity profiles. |

| Pyridazinyl sulfonates | Various CAS | General category; varies widely in biological activity and chemical properties. |

Uniqueness: The primary uniqueness of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate lies in its specific combination of a pyridazine moiety with a highly substituted aromatic sulfonate group. This configuration may confer distinct solubility and reactivity characteristics compared to other similar compounds.